molecular formula C11H10N2OS B2838067 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide CAS No. 58351-19-2

2-(4-Phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B2838067
CAS RN: 58351-19-2
M. Wt: 218.27
InChI Key: MITSOTISLAVGFW-UHFFFAOYSA-N
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Description

“2-(4-Phenyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 58351-19-2 . It has a molecular weight of 218.28 . This compound is used in various research areas including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of “2-(4-Phenyl-1,3-thiazol-2-yl)acetamide” and its derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecular structure of “2-(4-Phenyl-1,3-thiazol-2-yl)acetamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring in “2-(4-Phenyl-1,3-thiazol-2-yl)acetamide” has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

“2-(4-Phenyl-1,3-thiazol-2-yl)acetamide” is a solid compound . It has a molecular weight of 218.28 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Antimicrobial Activity

Thiazoles, including derivatives of 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide, exhibit antimicrobial properties. These compounds have been investigated for their ability to inhibit bacterial and fungal growth. For instance, sulfazole, a thiazole derivative, has demonstrated antimicrobial efficacy .

Anticancer Potential

Certain thiazole-based compounds, including 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide, exhibit anticancer activity. Researchers have explored their effects on tumor cells, making them promising candidates for cancer treatment .

Antioxidant Properties

Studies have shown that some derivatives of 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide possess potent antioxidant activity. These compounds can scavenge free radicals and protect cells from oxidative damage .

Anti-Inflammatory Effects

Thiazoles have been investigated for their anti-inflammatory properties. Compounds like 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide may modulate inflammatory pathways, making them relevant in the context of inflammatory diseases .

Antihypertensive Activity

Thiazole derivatives have been studied as potential antihypertensive agents. Their effects on blood pressure regulation make them interesting targets for further research .

Anti-Alzheimer’s Potential

Researchers have explored thiazole-based compounds for their ability to mitigate Alzheimer’s disease-related processes. These compounds may influence neurodegenerative pathways and hold promise for Alzheimer’s therapy .

Future Directions

Thiazole derivatives, including “2-(4-Phenyl-1,3-thiazol-2-yl)acetamide”, have shown potential in various therapeutic areas. They have been identified to play a necessary role in medicinal chemistry . Therefore, compounds with a structure similar to “2-(4-Phenyl-1,3-thiazol-2-yl)acetamide” may provide new insights for antifungal drug development .

properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-10(14)6-11-13-9(7-15-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITSOTISLAVGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenyl-1,3-thiazol-2-yl)acetamide

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